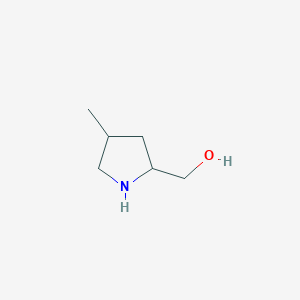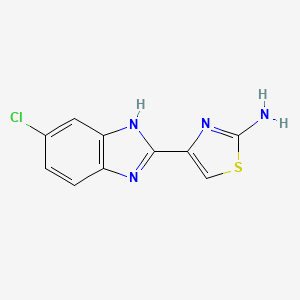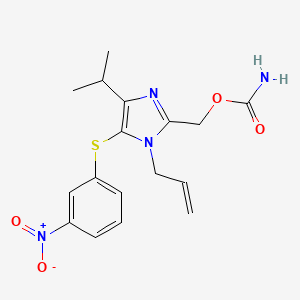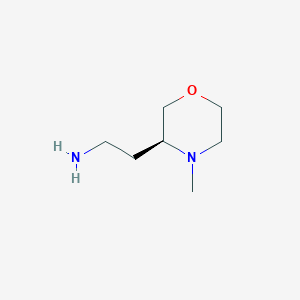
6-Butyltetralin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butyltetralin is an organic compound with the molecular formula C14H20. It is a derivative of tetralin, which is a partially hydrogenated form of naphthalene. This compound is characterized by the presence of a butyl group attached to the tetralin structure. It is a colorless liquid that is used in various chemical applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Butyltetralin can be synthesized through several methods. One common approach involves the alkylation of tetralin with butyl halides in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced through catalytic hydrogenation of naphthalene followed by alkylation. Nickel catalysts are often employed for the hydrogenation process, while the alkylation step may involve the use of aluminum chloride as a catalyst .
Análisis De Reacciones Químicas
Types of Reactions: 6-Butyltetralin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Hydrogenation can further reduce it to more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the tetralin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like sulfuric acid or aluminum chloride are used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Butyl-tetralone or butyl-tetralol.
Reduction: More saturated hydrocarbons like decahydronaphthalene.
Substitution: Various substituted tetralin derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
6-Butyltetralin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used as a solvent and in the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of 6-Butyltetralin involves its interaction with various molecular targets. It can act as a hydrogen donor in chemical reactions, facilitating the reduction of other compounds. Its unique structure allows it to participate in a variety of chemical pathways, making it a versatile compound in both synthetic and industrial chemistry .
Comparación Con Compuestos Similares
Tetralin (1,2,3,4-Tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene.
Decahydronaphthalene (Decalin): A fully hydrogenated form of naphthalene.
2,4,6-Tri-tert-butylphenol: A phenol derivative with similar steric hindrance properties
Uniqueness: 6-Butyltetralin stands out due to its specific butyl substitution, which imparts unique chemical and physical properties. This substitution affects its reactivity and makes it suitable for specialized applications that other similar compounds may not be able to fulfill.
Propiedades
Número CAS |
30654-45-6 |
|---|---|
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
6-butyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C14H20/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h9-11H,2-8H2,1H3 |
Clave InChI |
OOPPKRUACFCVFK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=C(CCCC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)

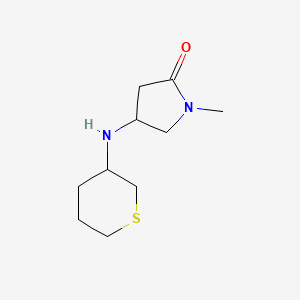

![2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione](/img/structure/B12943919.png)
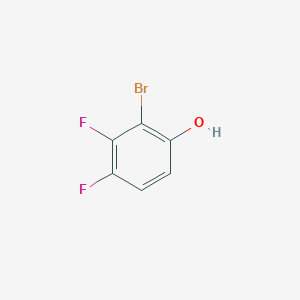
![2',3'-Dihydrospiro[azetidine-2,1'-indene] hydrochloride](/img/structure/B12943931.png)
